REACTION_CXSMILES
|
[H-].[Na+].[OH:3][CH2:4][CH2:5][CH2:6][S:7]([NH2:10])(=[O:9])=[O:8].Cl[C:12]1[CH:13]=[CH:14][C:15]2[N:16]([N:18]=[CH:19][N:20]=2)[N:17]=1.Cl.[Cl-].[Na+]>CN(C)C=O>[S:7]([CH2:6][CH2:5][CH2:4][O:3][C:12]1[CH:13]=[CH:14][C:15]2[N:16]([N:18]=[CH:19][N:20]=2)[N:17]=1)(=[O:9])(=[O:8])[NH2:10] |f:0.1,5.6|
|
Name
|
|
Quantity
|
0.48 g
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
0.835 g
|
Type
|
reactant
|
Smiles
|
OCCCS(=O)(=O)N
|
Name
|
|
Quantity
|
0.928 g
|
Type
|
reactant
|
Smiles
|
ClC=1C=CC=2N(N1)N=CN2
|
Name
|
ice water
|
Quantity
|
40 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Cl-].[Na+]
|
Name
|
|
Quantity
|
12 mL
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred under reduced pressure at room temperature for 30 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
the mixture was further stirred at room temperature for 18 hours
|
Duration
|
18 h
|
Type
|
EXTRACTION
|
Details
|
The aqueous layer was extracted with tetrahydrofuran
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the extract was dried over magnesium sulfate
|
Type
|
DISTILLATION
|
Details
|
The solvent was distilled off under reduced pressure
|
Type
|
CUSTOM
|
Details
|
the resulting residue was crystallized from ethyl ether
|
Type
|
CUSTOM
|
Details
|
The washed crystals were recrystallized from hot methanol
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
S(N)(=O)(=O)CCCOC=1C=CC=2N(N1)N=CN2
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.811 g | |
YIELD: CALCULATEDPERCENTYIELD | 52.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |